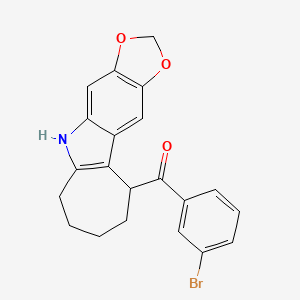
Homatropine, methobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homatropine methobromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thus affecting the parasympathetic nervous system. This compound does not cross the blood-brain barrier and is primarily used to relieve intestinal spasms and abdominal cramps .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Homatropine methobromide is synthesized through the reaction of homatropine with methyl bromide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of homatropine methobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including chromatographic analysis to ensure purity and potency .
Analyse Chemischer Reaktionen
Types of Reactions
Homatropine methobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Hydrolysis: The ester bond in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions produces homatropine.
Hydrolysis: Hydrolysis of the ester bond yields homatropine and methanol
Wissenschaftliche Forschungsanwendungen
Homatropine methobromide has a wide range of applications in scientific research:
Medicine: Used in combination with other medications to treat peptic ulcers, gastric ulcers, and duodenal ulcers.
Industry: Employed in the production of pharmaceuticals and as a component in certain drug formulations to discourage intentional overdose
Wirkmechanismus
Homatropine methobromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It also affects smooth muscles that respond to acetylcholine but lack cholinergic innervation. By blocking muscarinic receptors, it reduces the activity of the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic agent with similar peripheral effects but can cross the blood-brain barrier.
Scopolamine: Similar to atropine but with more pronounced central nervous system effects.
Hyoscyamine: An isomer of atropine with similar pharmacological properties.
Uniqueness
Homatropine methobromide is unique in that it does not cross the blood-brain barrier, making it a safer option for patients who need peripheral anticholinergic effects without central nervous system side effects. This property makes it particularly useful in treating gastrointestinal disorders without causing significant central nervous system disturbances .
Eigenschaften
Molekularformel |
C17H25BrNO3+ |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
FUFVKLQESJNNAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


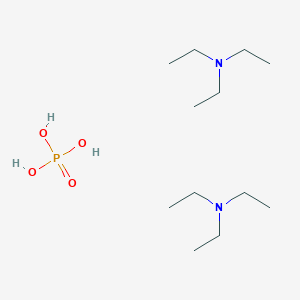

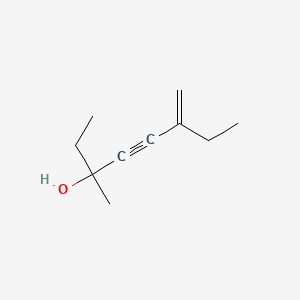
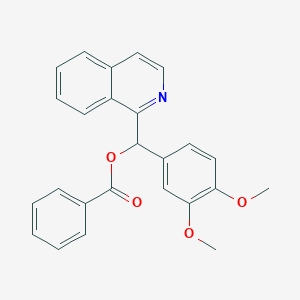
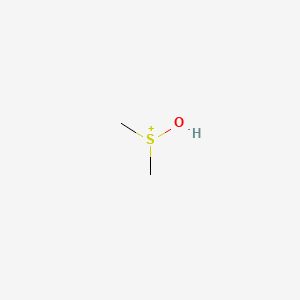
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
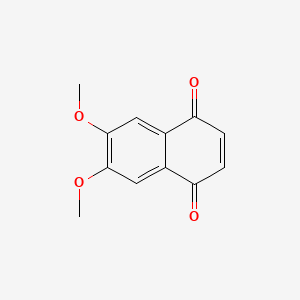
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
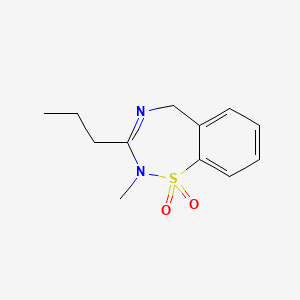
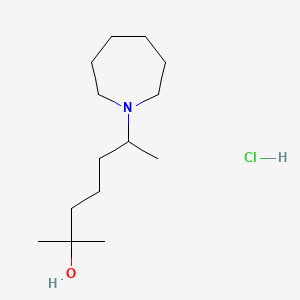
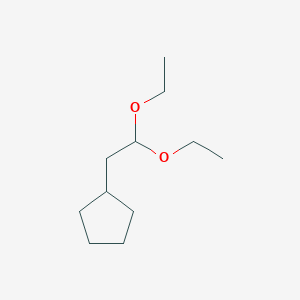
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)

